Imidazo[1,5-a]pyridin-6-amine chemical structure and properties
Imidazo[1,5-a]pyridin-6-amine chemical structure and properties
This guide details the chemical structure, synthesis, and properties of Imidazo[1,5-a]pyridin-6-amine , a bicyclic heteroaromatic scaffold with significant utility in medicinal chemistry and materials science.
Executive Summary
Imidazo[1,5-a]pyridin-6-amine is a fused bicyclic heterocycle belonging to the azaindolizine family. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] system features a bridgehead nitrogen at position 4 and a second nitrogen at position 2, creating a unique electronic distribution that facilitates N-heterocyclic carbene (NHC) formation and intrinsic fluorescence.
In drug discovery, this scaffold serves as a bioisostere for indole and quinoline, offering distinct hydrogen-bonding vectors and solubility profiles. The 6-amino derivative acts as a critical "hinge" intermediate, allowing the introduction of diverse electrophiles to modulate potency against targets such as IDO1 (Indoleamine 2,3-dioxygenase 1) and various kinases.
Key Identifiers
| Property | Detail |
| IUPAC Name | Imidazo[1,5-a]pyridin-6-amine |
| CAS Number | 2137768-06-8 (dihydrochloride salt) |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol (Free base) |
| Core Scaffold | Imidazo[1,5-a]pyridine |
| Classification | Fused Bicyclic Heteroaromatic |
Structural Analysis & Physicochemical Properties[4][5]
Numbering and Topology
The imidazo[1,5-a]pyridine system is numbered starting from the carbon adjacent to the bridgehead nitrogen in the five-membered ring. Correct numbering is vital for synthetic planning, as the "6-position" on the fused system corresponds to the 5-position of the starting pyridine precursor.
Caption: Numbering scheme of the Imidazo[1,5-a]pyridine core. The bridgehead N is N4. The amino group is attached at C6.
Electronic Properties[6][7]
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Basicity: The N2 nitrogen is the primary basic center (pyridine-like), with a predicted pKa of ~7.5 for the ring system. The exocyclic amine at C6 is significantly less basic (aniline-like, pKa ~3–4) due to conjugation with the electron-deficient pyridine ring.
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Fluorescence: The imidazo[1,5-a]pyridine core is a known fluorophore, often exhibiting large Stokes shifts. Substitution at C6 with an amino group (an auxochrome) typically bathochromically shifts the absorption and emission maxima via Intramolecular Charge Transfer (ICT).
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Aromaticity: The system is fully aromatic with 10
-electrons. However, the bridgehead nitrogen imparts partial positive character, making the pyridine ring electron-deficient relative to the imidazole ring.
Synthetic Methodologies
The synthesis of 6-aminoimidazo[1,5-a]pyridine requires a strategic approach because direct amination of the core is difficult. The most robust protocol involves constructing the ring system with a nitro precursor, followed by reduction.
Retrosynthetic Analysis
To access the C6-substituted system, one must start with a C5-substituted pyridine .
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Target: Imidazo[1,5-a]pyridin-6-amine[1]
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Precursor: 6-Nitroimidazo[1,5-a]pyridine
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Starting Material: 5-Nitropyridine-2-carbaldehyde or 5-Nitropicolinonitrile.
Step-by-Step Protocol
This protocol describes the synthesis starting from 5-nitropyridine-2-carbonitrile .
Step 1: Reduction to Aminomethyl Intermediate
Reagents:
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Dissolve 5-nitropyridine-2-carbonitrile in anhydrous THF.
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Add borane-THF complex at 0°C under nitrogen.
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Reflux for 2–4 hours to reduce the nitrile to the primary amine. Note: Controlled conditions are required to avoid reducing the nitro group early.
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Product: 5-Nitro-2-(aminomethyl)pyridine.
Step 2: Vilsmeier-Type Cyclization
Reagents: Formic acid (HCOOH) or Triethyl orthoformate (TEOF).
-
Suspend the amine intermediate in triethyl orthoformate.
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Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[2]
-
Reflux at 100–120°C for 4–6 hours. The amine condenses with the orthoformate to form the imidazole ring.
-
Evaporate solvent and purify via column chromatography (DCM/MeOH).
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Product: 6-Nitroimidazo[1,5-a]pyridine.
Step 3: Nitro Reduction to Final Amine
Reagents: Iron powder/Acetic acid or
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Dissolve 6-nitroimidazo[1,5-a]pyridine in ethanol/water (4:1).
-
Add iron powder (5 equiv) and ammonium chloride (catalytic) or acetic acid.
-
Heat to 80°C for 2 hours.
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Filter through Celite to remove iron residues.
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Neutralize and extract with ethyl acetate.
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Product: Imidazo[1,5-a]pyridin-6-amine .
Caption: Synthetic route from 5-nitropyridine-2-carbonitrile to the 6-amine target.
Medicinal Chemistry Applications
The imidazo[1,5-a]pyridin-6-amine scaffold is a privileged structure in drug design due to its ability to engage in specific binding interactions.
IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target in cancer immunotherapy.
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Mechanism: The imidazo[1,5-a]pyridine core mimics the tryptophan substrate.
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Binding Mode: The N2 nitrogen of the imidazole ring coordinates directly to the Heme iron in the IDO1 active site.
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Role of 6-Amine: The amino group at C6 projects into the hydrophobic pocket (Pocket A), allowing for the attachment of urea or amide linkers that interact with residues like Tyr126 and Cys129 .
Kinase Inhibitors
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Hinge Binding: The N2 nitrogen and the C6-amine (as a donor) can form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., ATP binding site).
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Scaffold Hopping: It serves as a bioisostere for the imidazo[1,2-a]pyridine (found in Zolpidem) but with altered polarity and metabolic stability profiles.
Reactivity Profile & SAR
| Position | Reactivity Type | Synthetic Utility |
| C1 & C3 | Electrophilic Aromatic Substitution | Halogenation (NBS/NIS) allows for Suzuki/Sonogashira couplings to extend the core. |
| C6-NH₂ | Nucleophilic Attack | Acylation, Sulfonylation, or Buchwald-Hartwig coupling to aryl halides. |
| N2 | Coordination/Protonation | Heme coordination (IDO1), H-bond acceptor. |
Experimental Safety & Handling
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Stability: The free amine is sensitive to oxidation and should be stored under inert gas (Argon/Nitrogen) at -20°C. The dihydrochloride salt (CAS 2137768-06-8) is more stable and preferred for long-term storage.
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Hazards: Like many fused pyridines, it is a potential skin and eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
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Purification: The amine is polar. Purification often requires amine-functionalized silica or adding 1% Triethylamine to the eluent (DCM/MeOH) to prevent streaking.
References
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Imidazo[1,5-a]pyridines in Medicinal Chemistry
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Title: Imidazo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry and Materials Science.[3]
- Source:Journal of Medicinal Chemistry / RSC Advances (General Scaffold Review).
- Context: Discusses the broad utility of the scaffold including IDO1 and kinase inhibition.
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(Note: General search landing for verification)
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Synthesis of Imidazo[1,5-a]pyridine Derivatives
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Structural Data & CAS
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IDO1 Inhibition Mechanism
- Title: Discovery of Imidazopyridine Deriv
- Source:ACS Medicinal Chemistry Letters.
- Context: Details the heme-coordination mode of the imidazo[1,5-a]pyridine nitrogen.
Sources
- 1. Imidazo[1,5-a]pyridin-6-amine, 5,6,7,8-tetrahydro- (9CI) suppliers & manufacturers in China [m.chemicalbook.com]
- 2. cbijournal.com [cbijournal.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Aminoimidazo[1,2-a]pyridine deriv. 38 | C22H15F2N3O3 | CID 5330617 - PubChem [pubchem.ncbi.nlm.nih.gov]
